molecular formula C8H15N3 B6233021 1-methyl-4-(2-methylpropyl)-1H-pyrazol-3-amine CAS No. 1784479-35-1

1-methyl-4-(2-methylpropyl)-1H-pyrazol-3-amine

Cat. No.: B6233021
CAS No.: 1784479-35-1
M. Wt: 153.22 g/mol
InChI Key: YVTCLAIGFVJUHG-UHFFFAOYSA-N
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Description

Significance of Pyrazole (B372694) Derivatives in Synthetic and Mechanistic Research

Pyrazole derivatives are of profound importance in synthetic and mechanistic research due to their wide-ranging biological activities and versatile chemical properties. This has spurred extensive research into novel synthetic routes to access diverse pyrazole structures. researchgate.net Key methods for synthesizing the pyrazole core include the condensation of hydrazines with 1,3-dielectrophilic compounds, such as β-ketonitriles or α,β-unsaturated nitriles. chim.it The regioselectivity of these reactions is a significant area of study, with reaction conditions often dictating the final substitution pattern on the pyrazole ring. chim.it

The functionalization of the pyrazole scaffold, particularly through the introduction of amino groups, has been a major focus. 3-Aminopyrazoles, 4-aminopyrazoles, and 5-aminopyrazoles each exhibit distinct chemical reactivity and have been utilized as building blocks for more complex fused heterocyclic systems. mdpi.com The development of efficient, one-pot, multicomponent reactions for the synthesis of multi-substituted aminopyrazoles is an active area of research, aiming to build molecular complexity in a streamlined fashion. tandfonline.com These synthetic endeavors are crucial for generating libraries of novel compounds for biological screening and for studying the structure-activity relationships (SAR) that govern their therapeutic effects. nih.gov

Scope and Objectives of Research on 1-methyl-4-(2-methylpropyl)-1H-pyrazol-3-amine

A comprehensive review of the current scientific literature indicates a lack of specific research focused exclusively on the compound This compound . While chemical suppliers list the compound or its isomers, indicating its existence and potential for use as a synthetic building block, dedicated studies detailing its synthesis, properties, or biological activity are not present in publicly accessible research databases.

Therefore, the specific scope and objectives for research on this particular molecule have not been formally defined within the academic or industrial research communities. Any discussion of its potential would be speculative and based on the known properties of structurally related aminopyrazoles. Future research could logically be directed towards:

Developing and optimizing a regioselective synthetic route to obtain the compound in high purity and yield.

Characterizing its physicochemical properties.

Investigating its potential biological activities through screening against various targets, guided by the known activities of other 3-aminopyrazole (B16455) derivatives.

Utilizing it as a scaffold for the synthesis of more complex molecules.

Overview of Prior Research on Related Pyrazole Amine Scaffolds

While specific data on This compound is unavailable, substantial research exists on related pyrazole amine scaffolds, particularly 3-aminopyrazoles (3APs). This class of compounds is widely reported to possess anticancer, anti-inflammatory, and anti-infective properties. mdpi.com

The 3-aminopyrazole moiety serves as a key pharmacophore in various kinase inhibitors, and its ability to form specific hydrogen bond interactions is crucial to its biological activity. tandfonline.comnih.gov For instance, derivatives of 3-aminopyrazole have been investigated as inhibitors of Cyclin-Dependent Kinases (CDKs), which are important targets in oncology. nih.gov

Synthetic strategies to access 3-aminopyrazole derivatives are well-documented. A primary method involves the reaction of hydrazine (B178648) and its derivatives with β-ketonitriles or α,β-unsaturated nitriles. researchgate.netchim.it The presence of substituents on the hydrazine (such as a methyl group) and on the nitrile-containing substrate influences the regiochemical outcome of the cyclization, leading to different isomers. Researchers have developed various protocols, including microwave-assisted synthesis, to improve reaction times and yields. chim.it The resulting aminopyrazoles can then be further functionalized, for example, through N-arylation reactions, to produce a diverse range of compounds for further study. chim.it

Data Tables

Due to the absence of specific research findings for This compound in the reviewed literature, no data tables containing detailed experimental results can be provided.

Properties

CAS No.

1784479-35-1

Molecular Formula

C8H15N3

Molecular Weight

153.22 g/mol

IUPAC Name

1-methyl-4-(2-methylpropyl)pyrazol-3-amine

InChI

InChI=1S/C8H15N3/c1-6(2)4-7-5-11(3)10-8(7)9/h5-6H,4H2,1-3H3,(H2,9,10)

InChI Key

YVTCLAIGFVJUHG-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC1=CN(N=C1N)C

Purity

95

Origin of Product

United States

Synthetic Methodologies for 1 Methyl 4 2 Methylpropyl 1h Pyrazol 3 Amine

Retrosynthetic Analysis of the 1H-Pyrazol-3-amine Framework

Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials. For the 1H-pyrazol-3-amine scaffold, the primary disconnection strategy involves breaking the bonds formed during the key cyclization step. The most common and effective approach for pyrazole (B372694) synthesis is the condensation of a hydrazine (B178648) derivative with a 1,3-dielectrophilic compound. nih.govwikipedia.orgadvancechemjournal.com

Specifically for a 3-aminopyrazole (B16455), the retrosynthetic analysis points towards two key precursors:

A hydrazine component, which will form the N1-N2 bond of the pyrazole ring.

A three-carbon chain with electrophilic centers at positions 1 and 3, and a nitrogen-containing precursor for the amino group at what will become the C3 position.

A highly effective synthon for this purpose is a β-ketonitrile. chim.it The ketone carbonyl serves as one electrophile, while the nitrile group serves as the precursor to the C3-amine. The disconnection can be visualized as follows:

Disconnection 1 (C-N bond formations): The pyrazole ring is opened by cleaving the N1-C5 and N2-C3 bonds. This reveals a hydrazine synthon and a linear three-carbon synthon. The most logical precursor embodying the latter is a β-ketonitrile. This strategy is advantageous as the nitrile group directly yields the desired 3-amino functionality upon cyclization. mdpi.com

This analysis suggests that a practical forward synthesis would involve the reaction of a suitably substituted β-ketonitrile with a hydrazine.

Total Synthesis Approaches to 1-methyl-4-(2-methylpropyl)-1H-pyrazol-3-amine

Based on the retrosynthetic analysis, the total synthesis of this compound can be achieved through several strategic pathways, focusing on the assembly of the core structure and the introduction of the required substituents.

Cyclization Strategies for Pyrazole Ring Formation

The cornerstone of the synthesis is the formation of the pyrazole ring. The most prevalent method is the reaction between a hydrazine and a 1,3-dicarbonyl compound or its synthetic equivalent. nih.gov For the synthesis of 3-aminopyrazoles, β-ketonitriles are ideal starting materials. chim.it

The reaction proceeds via an initial condensation of the hydrazine with the ketone to form a hydrazone. This is followed by an intramolecular nucleophilic attack of the second nitrogen atom of the hydrazine onto the carbon of the nitrile group, leading to cyclization and subsequent aromatization to form the stable pyrazole ring. chim.it The use of α,β-unsaturated nitriles bearing a leaving group at the β-position also represents a viable route to 3-aminopyrazoles. chim.it

A plausible starting material for the target molecule would be 4-methyl-2-(2-methylpropyl)-3-oxopentanenitrile . The reaction of this β-ketonitrile with a hydrazine derivative under acidic or neutral conditions, often in an alcoholic solvent, would yield the desired pyrazole framework. chim.it

Precursor TypeReagentKey Features
β-KetonitrileHydrazine HydrateDirect formation of 3-aminopyrazole ring. chim.it
1,3-DiketoneHydrazine HydrateForms a pyrazole ring; requires subsequent amination. wikipedia.org
α,β-Unsaturated NitrileHydrazine HydrateRequires a leaving group on the β-carbon. chim.it

Strategies for Introduction of the 1-Methyl Group

There are two primary strategies for introducing the methyl group at the N1 position of the pyrazole ring:

Direct Synthesis using Methylhydrazine: The most straightforward approach is to use methylhydrazine as the hydrazine component in the cyclization reaction with the β-ketonitrile. chim.it This method constructs the N-methylated pyrazole in a single step. However, the reaction of an unsymmetrical 1,3-dielectrophile with methylhydrazine can lead to the formation of two regioisomers (1,3- and 1,5-disubstituted pyrazoles). The regioselectivity is influenced by the steric and electronic nature of the substituents on the β-ketonitrile and the reaction conditions. nih.gov Generally, the initial condensation occurs at the more sterically accessible or electronically favorable carbonyl group.

N-Alkylation of a Pre-formed Pyrazole: An alternative route involves the initial synthesis of the 4-(2-methylpropyl)-1H-pyrazol-3-amine using hydrazine hydrate, followed by a separate N-methylation step. Common methylating agents include methyl iodide, dimethyl sulfate, or diazomethane. This approach also presents challenges with regioselectivity, as methylation can occur at either the N1 or N2 position. acs.orgnih.gov However, methods using sterically bulky α-halomethylsilanes as masked methylating reagents have been developed to achieve high N1 selectivity. acs.orgnih.gov Other techniques for selective N-alkylation include using crystalline aluminosilicates as catalysts in gas-phase reactions with methanol. google.comgoogle.com

MethodReagentSelectivity
Direct CyclizationMethylhydrazineCan produce a mixture of regioisomers. nih.gov
Post-Cyclization AlkylationMethyl Iodide / Dimethyl SulfateOften results in a mixture of N1 and N2 isomers.
Selective Alkylationα-HalomethylsilanesHigh N1 selectivity has been reported. acs.orgnih.gov
Catalytic AlkylationMethanol / Crystalline AluminosilicateCan achieve high conversion and yield. google.comgoogle.com

Methodologies for Installing the 4-(2-Methylpropyl) Moiety

The introduction of the isobutyl group at the C4 position is most efficiently accomplished by incorporating it into one of the starting materials for the cyclization reaction. The ideal precursor, as mentioned, is a β-ketonitrile that already contains the 2-methylpropyl group at the α-position (which becomes the C4 position of the pyrazole).

Synthesizing the required β-ketonitrile, 4-methyl-2-(2-methylpropyl)-3-oxopentanenitrile , can be achieved through a Claisen condensation between an appropriate ester (e.g., ethyl isovalerate) and a nitrile (e.g., propionitrile) in the presence of a strong base like sodium ethoxide or sodium amide.

While less direct, methods for functionalizing the C4 position of a pre-existing pyrazole ring exist, such as:

Friedel-Crafts Alkylation: This is generally difficult on the electron-rich pyrazole ring and can lead to multiple products.

Metalation-Alkylation: Directed ortho-metalation of a substituted pyrazole followed by quenching with an isobutyl halide is a potential but more complex route.

Cross-Coupling Reactions: A C4-halogenated pyrazole could undergo Suzuki or other cross-coupling reactions with an appropriate isobutyl-boron reagent.

However, building the ring with the desired substituent already in place is the most atom-economical and straightforward strategy.

Amination Routes to the 3-Position

The most efficient route to the 3-amino functionality is to use a precursor that inherently generates it during cyclization. As detailed previously, the nitrile group of a β-ketonitrile is an excellent precursor for the 3-amino group. chim.itmdpi.com

Alternatively, if starting with a pyrazole that is not aminated at the C3 position, direct amination can be challenging. Methods for the amination of heterocyclic rings exist but often require harsh conditions or specialized reagents. Some potential, though less common, approaches include:

Chichibabin Amination: While classic for pyridine, analogous reactions on pyrazoles are not as common.

Nucleophilic Aromatic Substitution (SNAr): A pyrazole with a good leaving group (e.g., a halogen) at the C3 position could be displaced by an amine source like ammonia (B1221849) or an amide anion.

Directed Metalation followed by Amination: Lithiation at C3 followed by reaction with an electrophilic aminating agent (e.g., a chloramine (B81541) derivative) could install the amino group.

Given the efficiency of the β-ketonitrile route, these post-cyclization amination strategies are generally considered less favorable for this specific target molecule.

Stereoselective Synthesis Considerations for Related Pyrazole Amine Structures

The target molecule, this compound, is achiral and therefore does not require stereoselective synthesis. However, if chiral centers were present on the substituents, or if the pyrazole were part of a larger chiral molecule, stereoselective methods would become critical.

For related structures, stereoselectivity could be relevant in the following contexts:

Chiral Substituents: If the 2-methylpropyl group were replaced by a chiral substituent, the synthesis would need to start from an enantiomerically pure precursor or employ a chiral resolution step. For example, if a chiral amine were used to prepare a pyrazole, its stereocenter would need to be preserved throughout the reaction sequence. acs.org

Asymmetric Catalysis: In syntheses involving the functionalization of the pyrazole ring or its side chains, asymmetric catalysts could be used to induce stereoselectivity. For instance, an asymmetric hydrogenation of a double bond in a side chain would lead to a specific stereoisomer.

Atropisomerism: In highly substituted and sterically hindered biaryl systems involving a pyrazole ring, rotational restriction might lead to atropisomers. In such cases, stereoselective synthesis would aim to control the axial chirality.

While not directly applicable to the specified compound, these considerations are crucial in the broader field of medicinal chemistry where the specific three-dimensional arrangement of atoms is often key to biological activity. mdpi.com

Green Chemistry Principles in the Synthesis of Pyrazole Amines

The application of green chemistry principles to the synthesis of pyrazole amines, including compounds structurally related to this compound, aims to create more sustainable and environmentally benign chemical processes. researchgate.netjetir.org These principles focus on reducing waste, minimizing the use of hazardous substances, improving energy efficiency, and utilizing renewable resources. jetir.org

Several green synthetic strategies have been effectively employed in the synthesis of pyrazole derivatives:

Use of Green Solvents: Traditional organic solvents are often volatile, toxic, and flammable. Green chemistry encourages the use of safer, more environmentally friendly solvents such as water, ethanol (B145695), or supercritical fluids. researchgate.net For instance, the synthesis of some substituted pyrazoles has been successfully carried out in water, which is a significant improvement over volatile organic solvents. nih.gov

Microwave-Assisted Synthesis: Microwave irradiation has emerged as a powerful tool in green chemistry for accelerating chemical reactions. nih.gov In the synthesis of pyrazole amines, microwave-assisted methods can lead to significantly shorter reaction times, increased product yields, and often cleaner reactions with fewer byproducts compared to conventional heating methods. nih.gov

Grinding Techniques (Mechanochemistry): Solid-state synthesis or mechanochemistry, where reactions are induced by grinding solid reactants together, can eliminate the need for solvents altogether. This solvent-free approach is a cornerstone of green chemistry and has been applied to the synthesis of heterocyclic compounds like pyrazoles. nih.gov

Use of Recyclable Catalysts: The development and use of catalysts that can be easily recovered and reused is a key aspect of green chemistry. nih.gov In pyrazole synthesis, various catalysts, including bio-organic catalysts, have been employed to facilitate reactions under mild conditions and allow for multiple reaction cycles with minimal loss of activity. researchgate.net

The adoption of these green chemistry principles not only contributes to environmental protection but can also lead to more economically viable and efficient chemical manufacturing processes for pyrazole amines. researchgate.net

Comparative Analysis of Synthetic Route Efficiencies and Selectivities

The synthesis of substituted pyrazole amines can be achieved through various routes, each with its own advantages and disadvantages concerning efficiency (yield) and selectivity (regioselectivity). A common and versatile method for constructing the pyrazole ring is the condensation reaction between a 1,3-dicarbonyl compound (or a synthetic equivalent) and a hydrazine derivative. nih.govmdpi.com

For a compound like this compound, a plausible synthetic approach would involve the reaction of a β-ketonitrile with methylhydrazine. The regioselectivity of this reaction is a critical consideration, as the use of a substituted hydrazine like methylhydrazine can lead to the formation of two possible regioisomers.

Table 1: Comparison of Synthetic Precursors and Resulting Isomers

Precursor 1 Precursor 2 Potential Product 1 Potential Product 2
β-ketonitrile Methylhydrazine 1-methyl-pyrazol-3-amine 1-methyl-pyrazol-5-amine

The regiochemical outcome of the cyclocondensation is influenced by several factors, including the nature of the substituents on the β-dicarbonyl compound, the reaction conditions (pH, solvent, temperature), and the steric and electronic properties of the hydrazine. nih.gov For example, reactions carried out under conventional conditions in ethanol at ambient temperature can sometimes result in a mixture of regioisomers, while specific catalysts or reaction conditions can favor the formation of a single isomer. nih.gov

Table 2: Illustrative Comparison of Synthetic Route Efficiencies

Synthetic Route Key Reactants Typical Yields Selectivity Reference
Knorr Pyrazole Synthesis 1,3-Diketones + Hydrazines 59-98% Can be highly regioselective depending on conditions and substrates. nih.gov mdpi.com
From Enaminones Enaminones + Aryl Hydrazines High Yields Reported to be highly regioselective. nih.gov nih.gov
Multicomponent Reactions Hydrazines, Nitriles, Benzenethiols 39-91% Good regioselectivity. mdpi.com mdpi.com

The choice of synthetic route for this compound would therefore depend on a careful evaluation of these factors to maximize the yield of the desired regioisomer while minimizing waste and energy consumption, ideally incorporating the principles of green chemistry.

Derivatization and Functionalization Strategies for 1 Methyl 4 2 Methylpropyl 1h Pyrazol 3 Amine

Synthesis of N-Substituted Derivatives via the 3-Amine

The primary amino group at the C3 position of the pyrazole (B372694) ring is a key handle for introducing a wide range of substituents. Standard methodologies for N-alkylation and N-arylation can be readily applied.

One effective strategy is one-pot reductive amination. This involves the initial reaction of the amine with an aldehyde or ketone to form an imine intermediate, which is then reduced in situ to the corresponding secondary amine. For instance, reacting 1-methyl-4-(2-methylpropyl)-1H-pyrazol-3-amine with an appropriate aldehyde in the presence of a reducing agent like sodium borohydride (B1222165) would yield N-alkylated derivatives. A similar one-pot synthesis of 3-(tert-butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine has been demonstrated, proceeding through a solvent-free condensation with p-methoxybenzaldehyde followed by reduction. mdpi.com This highlights the feasibility of this approach for generating diverse N-substituted products.

Table 1: Examples of N-Substitution Reactions on Aminopyrazole Scaffolds

Reactant 1 Reactant 2 Conditions Product Type
3-Aminopyrazole (B16455) Derivative Aldehyde/Ketone 1. Condensation (heat) 2. Reduction (e.g., NaBH₄) N-Alkyl/N-Aryl aminopyrazole

Formation of Imine and Enamine Adducts

The primary amine functionality allows for the straightforward formation of imines (Schiff bases) upon reaction with aldehydes or ketones, typically under acid catalysis with removal of water. masterorganicchemistry.comlibretexts.org The reaction proceeds via a carbinolamine intermediate which then dehydrates to form the C=N double bond. libretexts.org The formation of an N-(5-pyrazolyl)imine as a stable intermediate has been documented in the reaction of 3-(tert-butyl)-1-methyl-1H-pyrazol-5-amine with p-methoxybenzaldehyde under solvent-free heating conditions. mdpi.com This intermediate can be isolated or used directly for subsequent reactions, such as reduction to a secondary amine. mdpi.com

Enamine formation, in contrast, typically occurs from the reaction of a secondary amine with an aldehyde or ketone. masterorganicchemistry.com Therefore, to form an enamine adduct starting from this compound, it would first need to be converted to a secondary amine as described in section 4.1. The resulting N-substituted secondary amine could then react with an enolizable aldehyde or ketone to form an enamine. The reaction involves the formation of an iminium ion, which is then deprotonated at the α-carbon to yield the enamine. libretexts.org Enamines are valuable synthetic intermediates due to the nucleophilic character of their α-carbon. masterorganicchemistry.com

Preparation of Pyrazole Amide and Sulfonamide Analogues

The nucleophilic 3-amino group readily reacts with acylating and sulfonylating agents to produce stable amide and sulfonamide derivatives. These functional groups are prevalent in pharmacologically active molecules. science.gov

Amide Synthesis: Acylation can be achieved by treating this compound with acyl chlorides or anhydrides in the presence of a non-nucleophilic base, such as triethylamine (B128534) or pyridine, to neutralize the HCl or carboxylic acid byproduct. This is a standard and high-yielding transformation for converting primary amines to amides. The synthesis of numerous pyrazole-4-carboxylic acid amides has been reported, demonstrating the robustness of amide bond formation involving the pyrazole scaffold. researchgate.net

Sulfonamide Synthesis: Similarly, sulfonamides can be prepared by reacting the amine with a sulfonyl chloride (e.g., tosyl chloride, mesyl chloride) in the presence of a base. An efficient synthesis of N-(3-(tert-butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide was achieved through a triethylamine-mediated reaction of the corresponding aminopyrazole with 4-methylbenzenesulfonyl chloride. mdpi.com This methodology is directly applicable to this compound.

Table 2: Synthesis of Amide and Sulfonamide Derivatives

Reagent Base Solvent Product Functional Group
Acyl Chloride (R-COCl) Triethylamine / Pyridine Dichloromethane / THF Amide
Carboxylic Anhydride ((RCO)₂O) Triethylamine / Pyridine Dichloromethane / THF Amide

Elaboration of the Isobutyl Side Chain

Modification of the 4-isobutyl group presents a greater challenge due to the general inertness of C(sp³)-H bonds. However, established methods for alkyl group functionalization could be employed. Free-radical halogenation, for instance using N-bromosuccinimide (NBS) with a radical initiator, could selectively introduce a halogen at the tertiary carbon of the isobutyl group. This newly installed halide can then serve as a handle for subsequent nucleophilic substitution or elimination reactions, allowing for the introduction of various functional groups (e.g., -OH, -CN, -OR). Direct oxidation of the side chain is another possibility, although controlling selectivity can be difficult.

Post-Synthetic Modification of the Pyrazole Nucleus

With positions 1, 3, and 4 of the pyrazole ring substituted, the C5 position is the primary site for further modification via electrophilic substitution. The pyrazole ring is an electron-rich heterocycle, susceptible to reactions such as halogenation, nitration, and formylation.

Halogenation: Bromination of the pyrazole ring at available positions can be achieved using reagents like N-bromosuccinimide (NBS) under mild conditions. enamine.net This has been demonstrated for other substituted 1-methyl-pyrazoles. enamine.net The resulting 5-bromo derivative of the title compound would be a versatile intermediate for cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), enabling the introduction of aryl, vinyl, or alkynyl groups.

Formylation: The Vilsmeier-Haack reaction (using POCl₃/DMF) is a classic method for introducing a formyl group (-CHO) onto electron-rich heterocyclic rings, including pyrazoles. nih.gov This would likely occur at the C5 position, yielding 1-methyl-3-amino-4-isobutyl-1H-pyrazole-5-carbaldehyde. This aldehyde can then be used in a multitude of further transformations, such as oxidation to a carboxylic acid, reduction to an alcohol, or as a substrate in condensation reactions.

Construction of Fused and Bridged Heterocyclic Systems Incorporating the Pyrazole Amine

The 3-aminopyrazole moiety is a valuable precursor for synthesizing fused heterocyclic systems, which are of significant interest in medicinal chemistry. nih.gov The amino group, in conjunction with the N2 ring nitrogen, can act as a binucleophilic system to react with 1,3-dielectrophiles.

A common and powerful strategy is the construction of pyrazolo[1,5-a]pyrimidines. This can be achieved by reacting the 3-aminopyrazole with β-dicarbonyl compounds, α,β-unsaturated ketones, or similar synthons. nih.gov For example, condensation with a 1,3-diketone would lead to the formation of a substituted pyrazolo[1,5-a]pyrimidine (B1248293) ring system. These reactions often proceed via an initial condensation to form an enamine or imine, followed by an intramolecular cyclization and dehydration. The regioselectivity of these cyclization reactions can often be controlled by the reaction conditions. nih.gov

Table 3: Reagents for Fused Heterocycle Synthesis from 3-Aminopyrazoles

Reagent Type Resulting Fused System
1,3-Diketone (e.g., acetylacetone) Pyrazolo[1,5-a]pyrimidine
β-Ketoester (e.g., ethyl acetoacetate) Pyrazolo[1,5-a]pyrimidinone
α,β-Unsaturated Ketone Dihydropyrazolo[1,5-a]pyrimidine

Advanced Spectroscopic and Analytical Characterization Methodologies for 1 Methyl 4 2 Methylpropyl 1h Pyrazol 3 Amine and Its Derivatives

High-Resolution Mass Spectrometry for Molecular Formula Determination and Fragmentation Pathway Analysis

High-resolution mass spectrometry (HRMS) is a powerful tool for the precise determination of the molecular formula of a compound by providing a highly accurate mass measurement of the molecular ion. For 1-methyl-4-(2-methylpropyl)-1H-pyrazol-3-amine, with a chemical formula of C8H15N3, the theoretical exact mass of the neutral molecule is 153.1266 g/mol . In HRMS, the protonated molecule, [M+H]+, would be observed, and its theoretical m/z would be 154.1339. The high accuracy of HRMS allows for the differentiation between compounds with the same nominal mass but different elemental compositions.

A plausible fragmentation pathway for this compound could involve the following steps:

Loss of the isobutyl radical: Cleavage of the bond between the pyrazole (B372694) ring and the isobutyl group.

Loss of a methyl radical: From the N-methyl group.

Ring cleavage: Leading to smaller, stable fragments.

A detailed analysis of the fragmentation of substituted pyrazoles has been a subject of study, revealing complex rearrangement and cleavage processes that are dependent on the nature and position of the substituents. researchgate.net

Table 1: Predicted Mass Spectrometry Data for this compound

IonPredicted m/z
[M+H]+154.1339
[M+Na]+176.1158
[M+K]+192.0898

Note: The data in this table is based on theoretical predictions and may vary from experimental results.

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for the structural elucidation of organic molecules, providing detailed information about the chemical environment of individual atoms.

For a molecule like this compound, one-dimensional (1D) 1H and 13C NMR provide initial structural information. However, for an unambiguous assignment of all proton and carbon signals, two-dimensional (2D) NMR techniques are crucial.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (H-H) couplings within the molecule. For the isobutyl group, COSY would show correlations between the CH proton and the two CH3 groups, as well as the CH2 group.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It allows for the direct assignment of the carbon signal for each protonated carbon.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds away. This is particularly useful for identifying quaternary carbons and for connecting different fragments of the molecule. For instance, the protons of the N-methyl group would show a correlation to the C3 and C5 carbons of the pyrazole ring.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space, even if they are not directly bonded. This is valuable for determining the stereochemistry and conformation of the molecule. For example, a NOESY spectrum could show through-space interactions between the N-methyl protons and the protons of the isobutyl group, providing information about the preferred orientation of the alkyl chain.

In a study of a structurally similar compound, 3-(tert-butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine, 2D NMR experiments including HSQC, HMBC, and COSY were essential for the complete assignment of all proton and carbon signals, confirming the proposed structure without ambiguity. mdpi.com A comparative analysis of 2D-NMR spectra also allowed for the unambiguous structural assignment of two pyrazole regioisomers in another study. nih.gov

Table 2: Expected 1H and 13C NMR Chemical Shifts for this compound (based on analogous compounds)

AtomExpected 1H Chemical Shift (ppm)Expected 13C Chemical Shift (ppm)
N-CH3~3.5-3.8~35-40
C5-H~7.0-7.5~125-135
NH2Broad, variable-
CH2 (isobutyl)~2.2-2.5~30-35
CH (isobutyl)~1.8-2.1~25-30
CH3 (isobutyl)~0.8-1.0~20-25
C3-~150-160
C4-~110-120
C5~7.0-7.5~125-135

Note: These are estimated chemical shift ranges based on data from similar pyrazole derivatives and may differ from experimental values.

Solid-state NMR (ssNMR) is a powerful technique for studying the structure and dynamics of molecules in the solid state. Unlike solution-state NMR, where rapid molecular tumbling averages out anisotropic interactions, ssNMR spectra are sensitive to the local environment and orientation of molecules in a crystal lattice. This makes ssNMR particularly useful for studying polymorphism, where a compound can exist in different crystalline forms with distinct physical properties.

For this compound, ssNMR could be used to:

Identify and characterize different polymorphs: Each polymorph would give a unique ssNMR spectrum due to differences in crystal packing and intermolecular interactions. nih.gov

Study conformational differences: In the solid state, molecules may adopt specific conformations that can be probed by ssNMR.

Investigate intermolecular interactions: ssNMR can provide information about hydrogen bonding and other intermolecular interactions that are crucial for understanding the solid-state structure.

Studies on other pyrazole derivatives have demonstrated the utility of ssNMR in combination with X-ray crystallography and computational methods to understand the structure and dynamics of hydrogen-bonded networks in the solid state. nih.gov

Dynamic NMR (DNMR) is used to study chemical processes that occur on the NMR timescale, such as conformational changes and chemical exchange. By recording NMR spectra at different temperatures, it is possible to determine the rates of these processes and the energy barriers associated with them.

For this compound, DNMR could be used to study:

Rotation around the C4-isobutyl bond: Hindered rotation of the isobutyl group could lead to the observation of distinct signals for the methyl groups at low temperatures, which coalesce into a single signal at higher temperatures.

Proton exchange of the amino group: The rate of proton exchange of the NH2 group with the solvent or other molecules can be studied by DNMR.

Tautomerism: In pyrazole derivatives, DNMR can be used to study the dynamics of proton transfer between the two nitrogen atoms of the pyrazole ring, although in this N-methylated compound, this is not applicable.

Theoretical and experimental DNMR studies on substituted pyrazoles have provided valuable insights into their dynamic behavior in solution. researchgate.net

Vibrational Spectroscopy (IR and Raman) for Functional Group Analysis and Hydrogen Bonding Studies

Vibrational spectroscopy, including infrared (IR) and Raman spectroscopy, provides information about the vibrational modes of a molecule. These techniques are excellent for identifying functional groups and studying intermolecular interactions such as hydrogen bonding.

For this compound, the IR and Raman spectra would show characteristic bands for the following functional groups:

N-H stretching: The amino group (NH2) will exhibit symmetric and asymmetric stretching vibrations, typically in the range of 3300-3500 cm-1. The position and shape of these bands can be indicative of hydrogen bonding.

C-H stretching: The methyl and isobutyl groups will show stretching vibrations in the 2850-3000 cm-1 region.

C=N and C=C stretching: The pyrazole ring will have characteristic stretching vibrations in the 1400-1650 cm-1 region.

N-H bending: The amino group will also have a bending (scissoring) vibration around 1600-1650 cm-1.

A study of 3(5)-aminopyrazoles using matrix isolation IR spectroscopy, supported by theoretical calculations, provided a detailed assignment of the vibrational modes and investigated phototautomerism. nih.govmdpi.com The IR spectrum of the related compound 3-(tert-butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine showed a characteristic N-H stretching band at 3243 cm-1 and C=N pyrazole stretching at 1611 cm-1. mdpi.com

Hydrogen bonding plays a significant role in determining the structure and properties of aminopyrazoles. The amino group can act as a hydrogen bond donor, and the pyrazole nitrogen atoms can act as hydrogen bond acceptors. IR and Raman spectroscopy are sensitive to changes in vibrational frequencies upon hydrogen bond formation, making them ideal tools for studying these interactions.

Table 3: Characteristic Vibrational Frequencies for this compound

Vibrational ModeExpected Frequency Range (cm-1)
N-H stretch (asymmetric)3400 - 3500
N-H stretch (symmetric)3300 - 3400
C-H stretch (alkyl)2850 - 3000
C=N, C=C stretch (ring)1400 - 1650
N-H bend1600 - 1650

Note: These are general frequency ranges and can be influenced by the specific molecular environment and intermolecular interactions.

Electronic Absorption and Emission Spectroscopy (UV-Vis and Fluorescence) for Electronic Transitions and Photophysical Properties

Electronic absorption (UV-Vis) and emission (fluorescence) spectroscopy provide information about the electronic transitions within a molecule and its photophysical properties. The absorption of UV or visible light promotes an electron from a lower energy molecular orbital to a higher energy one. The subsequent de-excitation can occur through non-radiative processes or by the emission of light (fluorescence).

The UV-Vis spectrum of this compound is expected to show absorption bands corresponding to π → π* and n → π* transitions within the pyrazole ring and the amino group. The position and intensity of these bands are influenced by the substituents on the pyrazole ring. The amino group, being an electron-donating group, is likely to cause a red shift (shift to longer wavelengths) of the absorption maxima compared to the unsubstituted pyrazole.

Many pyrazole derivatives exhibit fluorescence, and their emission properties are also highly dependent on the molecular structure and the surrounding environment (solvatochromism). The study of the photophysical properties of pyrazole derivatives is an active area of research, with applications in areas such as fluorescent probes and materials science. While specific data for the title compound is not available, studies on other aminopyrazole derivatives have shown interesting photophysical behaviors.

X-ray Crystallography for Absolute Stereochemistry and Crystal Packing Analysis

X-ray crystallography stands as the definitive method for elucidating the three-dimensional atomic arrangement of a crystalline solid. For this compound and its chiral derivatives, single-crystal X-ray diffraction is indispensable for determining the absolute stereochemistry and understanding the supramolecular architecture established through intermolecular interactions within the crystal lattice. nih.gov

The process involves irradiating a single crystal of the compound with an X-ray beam. The resulting diffraction pattern is analyzed to generate an electron density map, from which the precise positions of individual atoms can be determined. This analysis yields critical data, including bond lengths, bond angles, and torsion angles, which confirm the molecular connectivity and conformation.

In studies of related pyrazole derivatives, X-ray diffraction has been successfully employed to confirm their structures. nih.govresearchgate.net For instance, the analysis of a substituted aminopyrazole revealed detailed crystallographic parameters that define the unit cell and the spatial arrangement of the molecules. nih.gov This information is vital for understanding structure-activity relationships, as the biological function of a molecule is often intrinsically linked to its three-dimensional shape.

Furthermore, the analysis of the crystal packing reveals how molecules are arranged in the solid state, highlighting intermolecular forces such as hydrogen bonding and van der Waals interactions. nih.gov These interactions influence the material's physical properties, including melting point, solubility, and stability.

Table 1: Representative Crystal Data for a Substituted Aminopyrazole Derivative

Parameter Value
Chemical Formula C₂₀H₁₆ClN₅
Formula Weight 361.83
Crystal System Orthorhombic
Space Group Pbca
a (Å) 10.4700 (11)
b (Å) 14.0482 (15)
c (Å) 25.409 (3)
Volume (ų) 3737.3 (7)
Z (molecules/unit cell) 8
Calculated Density (g/cm³) 1.284

Data sourced from a study on a related aminopyrazole compound to illustrate typical crystallographic parameters. nih.gov

Chromatographic Techniques (e.g., HPLC, GC-MS) for Purity Assessment and Reaction Monitoring

Chromatographic techniques are fundamental for separating, identifying, and quantifying the components of a mixture. For this compound, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are particularly valuable for assessing purity and monitoring the progress of a chemical reaction.

High-Performance Liquid Chromatography (HPLC) is a cornerstone for purity analysis of non-volatile compounds. In a typical Reverse Phase (RP-HPLC) setup, the pyrazole derivative is dissolved in a suitable solvent and injected into a column containing a nonpolar stationary phase. A polar mobile phase is then pumped through the column, and the components separate based on their relative affinities for the two phases. A detector, often UV-Vis, records the elution of each component, producing a chromatogram where the area of each peak corresponds to the amount of that substance. This method is highly effective for determining the purity of the final product and for tracking the consumption of reactants and formation of products during synthesis. researchgate.net

Table 2: Example RP-HPLC Method Parameters for a Pyrazolone (B3327878) Derivative

Parameter Condition
Column Luna 5µ C18
Mobile Phase Acetonitrile:Water (90:10 v/v)
Flow Rate 0.8 mL/min
Detection Wavelength 237 nm
Retention Time 7.3 min

Parameters are illustrative and based on a validated method for a related pyrazolone compound. researchgate.net

Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation power of gas chromatography with the detection capabilities of mass spectrometry, making it ideal for the analysis of volatile or semi-volatile compounds. While many pyrazole amines may require derivatization to increase their volatility, GC-MS is a powerful tool for identifying impurities and byproducts. nist.gov In GC-MS, the sample is vaporized and separated in a capillary column. As each component elutes, it enters the mass spectrometer, where it is ionized and fragmented. The resulting mass spectrum provides a unique "fingerprint" that allows for definitive identification of the compound. Studies on various pyrazole derivatives demonstrate that GC-MS can achieve high recovery rates and low limits of detection for quantitative analysis. mdpi.com

Elemental Analysis and Thermogravimetric Analysis (TGA) for Compositional and Thermal Stability Studies

Elemental Analysis is a foundational technique used to determine the elemental composition of a compound. It provides the mass percentages of carbon (C), hydrogen (H), nitrogen (N), and other elements present in the molecule. The experimentally determined percentages are then compared with the theoretical values calculated from the compound's proposed molecular formula. A close agreement between the experimental and theoretical values serves as strong evidence for the compound's elemental composition and purity. This method is routinely used in the characterization of newly synthesized pyrazole derivatives to confirm their identity. nih.govjpsbr.org

Table 3: Theoretical Elemental Composition of this compound (C₈H₁₅N₃)

Element Symbol Atomic Weight Number of Atoms Total Weight Mass Percentage (%)
Carbon C 12.011 8 96.088 62.70
Hydrogen H 1.008 15 15.120 9.87
Nitrogen N 14.007 3 42.021 27.43

| Total | | | | 153.229 | 100.00 |

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies of Pyrazole Amines Excluding Clinical Implications

Correlating Structural Modifications with In Vitro Receptor Binding Affinities

The affinity of a ligand for a biological receptor is governed by a combination of electronic, hydrophobic, and steric interactions. For pyrazole (B372694) amines, the amino group can act as a hydrogen bond donor, a crucial feature for receptor binding. The nitrogen atoms of the pyrazole ring can also participate in hydrogen bonding as acceptors. mdpi.com

The N1-methyl group of 1-methyl-4-(2-methylpropyl)-1H-pyrazol-3-amine prevents tautomerization and provides a fixed substitution pattern, which can be advantageous for specific receptor interactions. However, studies on other 3-aminopyrazoles have indicated that an unsubstituted N1 nitrogen can be important for certain biological activities, suggesting that the N1-methyl group could either enhance or diminish binding affinity depending on the specific receptor topology. nih.gov

The 4-(2-methylpropyl) group is a non-polar, bulky substituent. Its impact on receptor binding is highly dependent on the nature of the receptor's binding pocket. If the pocket is hydrophobic and can accommodate the isobutyl group, this substituent could enhance binding affinity through favorable van der Waals interactions. Conversely, if the binding pocket is sterically constrained, the bulky isobutyl group would likely lead to a decrease in affinity. SAR studies on other heterocyclic scaffolds have shown that varying the size and nature of alkyl substituents can significantly modulate receptor affinity and selectivity. nih.gov

Table 1: Illustrative In Vitro Receptor Binding Affinities of Structurally Related Pyrazole Derivatives Note: This table presents data for analogous compounds to illustrate SAR principles, as specific data for this compound is not available.

Compound Name Structure Receptor Target Binding Affinity (e.g., Ki, IC50) Reference Compound
3,5-diphenyl-1H-pyrazole Pyrazole with phenyl groups at C3 and C5 Meprin α Low nanomolar range N/A
3-methyl-5-phenyl-1H-pyrazole Pyrazole with methyl at C3 and phenyl at C5 Meprin α Decreased affinity vs. diphenyl 3,5-diphenyl-1H-pyrazole
3-cyclopentyl-5-phenyl-1H-pyrazole Pyrazole with cyclopentyl at C3 and phenyl at C5 Meprin α Similar affinity to diphenyl 3,5-diphenyl-1H-pyrazole

Elucidating Mechanistic Basis for Enzyme Inhibition or Activation

Pyrazole derivatives are known to act as inhibitors for a wide range of enzymes, including kinases, metalloproteases, and amine oxidases. nih.govnih.govpen2print.org The mechanism of inhibition can be either competitive, non-competitive, or uncompetitive, and is dictated by how the molecule interacts with the enzyme's active site or allosteric sites.

The 3-amino group of this compound can form key hydrogen bonds with amino acid residues in an enzyme's active site, mimicking the interactions of natural substrates. The pyrazole ring itself can engage in π-π stacking interactions with aromatic residues like phenylalanine, tyrosine, or tryptophan.

The N1-methyl group, by fixing the tautomeric form, can ensure a consistent binding mode within the active site. The 4-(2-methylpropyl) group would likely interact with a hydrophobic pocket within the enzyme. The size and shape of this hydrophobic substituent would be critical for determining the potency and selectivity of enzyme inhibition. For instance, in a series of pyrazole-based inhibitors of the bacterial enzyme N-Succinyl-l,l-2,6-diaminopimelic acid desuccinylase (DapE), the nature of the substituents significantly influenced inhibitory potency. nih.gov

Table 2: Illustrative Enzyme Inhibition Data for Structurally Related Pyrazole Derivatives Note: This table presents data for analogous compounds to illustrate SAR principles, as specific data for this compound is not available.

Compound Name Target Enzyme Inhibition Constant (e.g., IC50, Ki) Mode of Inhibition
1-acetyl-3-(2,4-dihydroxyphenyl)-5-(3-methylphenyl)-4,5-dihydro-(1H)-pyrazole Monoamine oxidase Ki ≈ 10⁻⁸ M Reversible, Non-competitive
Pyrazole-based hydroxamic acid derivative Meprin α / Meprin β Low nanomolar Competitive
N-phenyl pyrazole thio-linked analog DapE IC50 = 17.9 ± 8.0 μM Competitive

Structure-Property Relationships for Ligand Binding in Coordination Chemistry

Pyrazole and its derivatives are versatile ligands in coordination chemistry due to the presence of two adjacent nitrogen atoms which can coordinate to metal ions. pen2print.orgresearchgate.netacs.orgnih.gov The coordination behavior of this compound would be influenced by its substituents. The N1-methyl group blocks one of the nitrogen atoms from participating in coordination, meaning the molecule would likely act as a monodentate ligand through the N2 "pyridine-like" nitrogen.

The 3-amino group can also potentially participate in coordination, allowing the molecule to act as a bidentate chelating ligand, forming a stable five-membered ring with a metal ion. The electronic properties of the substituents influence the basicity of the pyrazole nitrogens and the amino group, thereby affecting the strength of the coordinate bond. The bulky 4-(2-methylpropyl) group would exert a significant steric influence on the coordination sphere of the metal ion, potentially affecting the geometry of the resulting complex and the number of ligands that can coordinate. ajgreenchem.com

Impact of Substituents on Reaction Kinetics and Thermodynamics

The substituents on the pyrazole ring influence its reactivity in chemical transformations. The 3-amino group is an activating group, increasing the electron density of the pyrazole ring and making it more susceptible to electrophilic substitution, typically at the 5-position. However, the bulky 4-(2-methylpropyl) group could sterically hinder reactions at the adjacent 3- and 5-positions.

The N1-methyl group prevents N-substitution reactions at that position. The electronic nature of the substituents also affects the pKa of the pyrazole ring. Electron-donating groups like the amino and alkyl groups increase the basicity of the ring nitrogens. Thermodynamic and kinetic studies of pyrazole formation and substitution have shown that both electronic and steric effects of substituents play a crucial role in determining reaction rates and product distributions.

Computational Approaches to SAR/SPR in Pyrazole Amine Systems

Computational methods, such as Quantitative Structure-Activity Relationship (QSAR) and molecular docking, are powerful tools for understanding and predicting the properties of pyrazole derivatives. nih.govresearchgate.netej-chem.orgnih.govijsdr.org QSAR models correlate the biological activity of a series of compounds with their physicochemical properties or molecular descriptors. For pyrazole amines, descriptors such as molecular weight, logP (lipophilicity), molar refractivity, and electronic parameters can be used to build predictive models for receptor binding or enzyme inhibition. researchgate.net

Molecular docking simulations can be used to predict the binding mode of this compound within the active site of a receptor or enzyme. These simulations can provide insights into the specific interactions, such as hydrogen bonds and hydrophobic contacts, that contribute to binding affinity. Such studies have been successfully applied to various pyrazole derivatives to explain their biological activities and guide the design of new, more potent compounds. researchgate.net For instance, 5D-QSAR studies on 1H-pyrazole derivatives as EGFR inhibitors have highlighted the importance of hydrogen bond acceptor, hydrophobic, and salt bridge fields for activity. nih.gov

Future Directions and Emerging Research Avenues

Exploration of Novel Synthetic Pathways

The future synthesis of 1-methyl-4-(2-methylpropyl)-1H-pyrazol-3-amine and its analogs will likely move beyond traditional batch methods towards more efficient, scalable, and sustainable technologies. mdpi.com Key research avenues include the development of one-pot reactions and the adoption of continuous flow chemistry. galchimia.comrsc.org

One-pot synthesis, which involves multiple reaction steps in a single reactor without isolating intermediates, offers significant advantages in terms of time, resource, and waste reduction. organic-chemistry.org Future research could focus on designing a one-pot protocol starting from simple, readily available precursors to construct the substituted pyrazole (B372694) core in high yield. acs.orgresearchgate.net Another promising direction is the direct synthesis from primary amines, which would streamline the introduction of the N-substituent. nih.govacs.org

Flow chemistry, where reactants are continuously pumped through a reactor, provides superior control over reaction parameters like temperature and pressure, enhancing safety and scalability. mdpi.comgalchimia.com This technology is particularly advantageous for handling potentially hazardous intermediates and can significantly shorten reaction times from hours to minutes. galchimia.comthieme-connect.com Adapting the synthesis of this compound to a continuous flow process could enable rapid library synthesis for screening and optimization. mit.edu

Synthetic StrategyPotential Advantages for this compound
One-Pot Synthesis Reduces waste, saves time, and lowers costs by eliminating intermediate purification steps. rsc.orgorganic-chemistry.org
Flow Chemistry Enhances safety, improves reproducibility, and allows for efficient and rapid scaling of production. galchimia.comrsc.org
Direct Amination Simplifies the synthesis by using primary amines as direct precursors for the N-substituted pyrazole ring. nih.govacs.org
Photochemical Synthesis Offers a reagent-free, sustainable alternative for constructing the pyrazole ring using light as an energy source. thieme-connect.com

Development of New Catalytic Systems Based on Pyrazole Amine Ligands

Pyrazole derivatives are excellent chelating agents for a wide range of transition metals, making them highly valuable as ligands in homogeneous catalysis. nih.govresearchgate.net The structural features of this compound, with its multiple nitrogen donor sites, make it a prime candidate for development as a novel ligand.

Future research will likely focus on synthesizing transition metal complexes using this pyrazole amine as a ligand. dntb.gov.uasouthwales.ac.uk These new complexes could be screened for catalytic activity in a variety of important chemical transformations. For instance, pyrazole-ligated manganese catalysts have shown improved efficiency in transfer hydrogenation reactions, a critical process in organic synthesis. rsc.org Similarly, iridium complexes with protic pyrazole ligands have been used to catalyze the hydroamination of alkenes. nih.gov Investigating the coordination of this compound to metals like nickel, cobalt, copper, or ruthenium could lead to catalysts with unique reactivity and selectivity. dntb.gov.uasouthwales.ac.uk

Catalytic ApplicationPotential Role of this compound Ligand
Transfer Hydrogenation Stabilizing earth-abundant metals like manganese or iron to create cost-effective and sustainable catalysts. rsc.org
Cross-Coupling Reactions Modulating the electronic and steric properties of palladium or nickel catalysts to improve efficiency and substrate scope.
Hydroamination Acting as a proton-responsive ligand to facilitate the addition of amines to alkenes in iridium or other late transition metal complexes. nih.gov
Ethylene Oligomerization Forming active nickel(II) complexes for the controlled production of linear alpha-olefins. dntb.gov.ua

Advanced Computational Modeling for Complex Pyrazole Amine Systems

Computational chemistry has become an indispensable tool for understanding and predicting the behavior of molecular systems. eurasianjournals.com For a compound like this compound, advanced computational modeling offers a pathway to explore its properties and potential applications before extensive laboratory work is undertaken.

Density Functional Theory (DFT) calculations can be employed to determine the molecule's optimized geometry, electronic structure, and spectroscopic properties. researchgate.netaip.orgnih.gov This information provides fundamental insights into its reactivity and stability. researchgate.net Molecular dynamics (MD) simulations can further explore the conformational landscape and dynamic behavior of the molecule, both in isolation and when interacting with other molecules, such as a metal center in a catalyst or the active site of a biological target. nih.govnih.govresearchgate.net These simulations can reveal crucial binding interactions and predict the stability of potential complexes. nih.gov Such in silico studies can accelerate the design of new catalysts and materials by prioritizing the most promising candidates for synthesis. eurasianjournals.com

Computational MethodApplication to this compound
Density Functional Theory (DFT) Predict molecular structure, vibrational frequencies, electronic properties, and reactivity descriptors. researchgate.netnih.gov
Molecular Dynamics (MD) Simulation Investigate conformational flexibility, binding stability with metal ions or proteins, and solvent effects. nih.govnih.gov
Molecular Docking Predict the binding mode and affinity of the compound to biological targets, guiding medicinal chemistry efforts. nih.gov
Quantitative Structure-Activity Relationship (3D-QSAR) Develop models that correlate structural features with observed activity to guide the design of more potent analogs. nih.gov

Integration of Pyrazole Amine Chemistry with Materials Science Innovations

The ability of pyrazole-containing ligands to coordinate with metal ions is being increasingly exploited in materials science to construct advanced functional materials like coordination polymers (CPs) and metal-organic frameworks (MOFs). researchgate.netmdpi.com MOFs are crystalline materials composed of metal nodes linked by organic ligands, creating porous structures with exceptionally high surface areas. digitellinc.com

The compound this compound could serve as a versatile building block for novel MOFs. globethesis.com By carefully selecting metal ions and reaction conditions, it may be possible to create frameworks with tailored pore sizes and chemical functionalities. Such materials have potential applications in gas storage and separation, catalysis, and sensing. digitellinc.comglobethesis.com The isobutyl and amine groups on the pyrazole ring could imbue the resulting MOF with specific properties, such as hydrophobicity or basic sites, enhancing its performance for targeted applications. Future research in this area would involve the systematic synthesis and characterization of MOFs and CPs derived from this pyrazole amine. researchgate.netacs.org

Interdisciplinary Approaches in Pyrazole Amine Research

The full potential of this compound will be realized through interdisciplinary research that combines expertise from synthetic chemistry, catalysis, computational science, materials science, and pharmacology. ias.ac.inglobalresearchonline.net For example, a synergistic approach could involve using computational modeling to predict the most effective metal-ligand combination for a specific catalytic reaction. nih.gov Synthetic chemists could then use advanced methods like flow chemistry to efficiently produce the target catalyst. mit.edu

Similarly, the design of new therapeutic agents could involve an iterative cycle of synthesis, biological screening, and computational analysis to understand structure-activity relationships and optimize the lead compound. nih.gov The integration of this pyrazole amine into materials science for applications like drug delivery or biomedical imaging would require collaboration between materials chemists and life scientists. Such interdisciplinary efforts are essential to translate fundamental chemical knowledge into practical, high-impact innovations. acs.org

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.